molecular formula C9H9NO3-2 B1238754 Tyrosinate(2-)

Tyrosinate(2-)

Cat. No.: B1238754
M. Wt: 179.17 g/mol
InChI Key: OUYCCCASQSFEME-UHFFFAOYSA-L
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Description

Significance of Deprotonated Amino Acid Ligands in Coordination Chemistry

Deprotonated amino acids are fundamental ligands in coordination chemistry, largely due to their ability to form stable chelate rings with metal ions. wikipedia.org Most commonly, amino acids coordinate as bidentate N,O-ligands through the amino group and the deprotonated carboxylate group, forming a stable five-membered ring. wikipedia.org The resulting aminocarboxylate complexes are crucial in various fields, from bioinorganic chemistry to materials science. The deprotonation of the carboxylic acid group is a prerequisite for this common binding mode.

The significance of these ligands expands when the amino acid side chain contains an additional donor group, as is the case with tyrosine. wikipedia.org Tyrosine possesses a phenolic hydroxyl group which can also be deprotonated, particularly in basic conditions, to form a phenolate (B1203915). mdpi.comnih.gov This creates a dianionic ligand, Tyrosinate(2-), with an additional hard oxygen donor site. wikipedia.org This phenolate group can participate in coordination, allowing the ligand to act in a tridentate fashion or as a bridge between metal centers. mdpi.comd-nb.info The formation of such multi-point attachments often leads to enhanced thermodynamic stability and unique structural arrangements in the resulting metal complexes. researchgate.net

The pH of the environment plays a critical role in determining the protonation state of the ligand and, consequently, its coordination mode. researchgate.net The ability to selectively deprotonate these sites allows for fine-tuning the electronic and steric properties of the resulting metal complexes, influencing their geometry, reactivity, and potential applications. mdpi.com

Historical Context and Evolution of Tyrosinate Species Research

The journey to understanding Tyrosinate(2-) as a ligand is intertwined with the history of protein chemistry and bioinorganic research. L-tyrosine itself was first discovered in 1846 from casein. acs.org For many decades, research focused on its role as a protein building block and a precursor for neurotransmitters and hormones. acs.org

A pivotal shift occurred with the discovery of protein phosphorylation. While phosphorylation of serine and threonine was known earlier, the discovery of tyrosine phosphorylation in the late 1970s was a landmark event that highlighted the unique reactivity of the tyrosine side chain. nih.govresearchgate.netpnas.orgnih.gov This discovery revealed that the phenolic hydroxyl group could be chemically modified, opening new avenues for research, including its potential as a coordination site for metal ions.

Early studies on metal-amino acid complexes often focused on the N,O-chelation from the amino and carboxylate groups. wikipedia.org The involvement of the deprotonated phenolic group (phenolate) in coordination represented a significant evolution in the field. Synthesizing and characterizing complexes where tyrosine acts as a dianionic ligand required careful control of reaction conditions, typically involving basic pH to facilitate the deprotonation of the phenolic hydroxyl. mdpi.com The structural confirmation of phenolate coordination in various metal complexes, such as those of zinc and copper, solidified the understanding of tyrosinate as a versatile, multidentate ligand. acs.orgscielo.br This evolution has paved the way for the design of complex coordination polymers and biomimetic systems that leverage the unique properties of the Tyrosinate(2-) ligand. mdpi.com

Current Research Frontiers and Prospective Directions for Tyrosinate(2-) Chemistry

The study of Tyrosinate(2-) and its complexes is an active and expanding area of research, with several key frontiers.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of the tyrosinate ligand to bridge multiple metal centers through its carboxylate and phenolate groups makes it an excellent candidate for constructing coordination polymers and MOFs. mdpi.comresearchgate.net Researchers are exploring the synthesis of novel 1D, 2D, and 3D structures using tyrosinate ligands, sometimes in conjunction with other organic linkers. researchgate.netnih.gov These materials are investigated for potential applications in catalysis, gas storage, and as chiral materials, owing to the inherent chirality of L-tyrosine. mdpi.comresearchgate.net For instance, a 3D coordination polymer of zinc with L-tyrosine demonstrated a chiral, neutral framework. researchgate.net

Biomimetic Models and Metalloenzyme Mimics: Tyrosinate residues are found as direct ligands to metal centers in the active sites of several metalloenzymes, such as catalase and certain endopeptidases. nih.govscielo.br A major research direction involves the synthesis and characterization of small-molecule coordination complexes that mimic the structural and functional aspects of these enzyme active sites. scielo.brdiva-portal.org For example, mononuclear Zn(II)-phenolate complexes have been synthesized as models for zinc-containing enzymes where a tyrosine residue is directly coordinated to the metal. scielo.br These models provide invaluable insights into the reaction mechanisms and spectroscopic properties of the native enzymes. diva-portal.orgacs.org

Redox-Active Tyrosyl Radicals: The oxidation of the tyrosinate phenolate group can generate a neutral but reactive tyrosyl radical. conicet.gov.aracs.org These radicals are crucial intermediates in the catalytic cycles of enzymes like ribonucleotide reductase and photosystem II. conicet.gov.aracs.org Current research focuses on studying the generation, stabilization, and reactivity of tyrosyl radicals in synthetic model compounds. rutgers.edufrontiersin.org By creating Tyrosinate(2-)-metal complexes and then oxidizing them, scientists can investigate how the coordination environment influences the properties of the resulting radical, which is essential for understanding its biological function and for designing artificial catalysts. acs.orgfrontiersin.org

Advanced Materials Synthesis: The unique properties of Tyrosinate(2-) are being harnessed for the synthesis of novel nanomaterials. In one study, doubly deprotonated tyrosine was used as a template for the synthesis of silver nanoclusters in an alkaline aqueous solution without the need for an external reducing agent. mdpi.com This highlights a prospective direction where the inherent chemical functionalities of biomolecules like Tyrosinate(2-) are exploited for the green synthesis of advanced materials with specific optical or electronic properties.

Detailed Research Findings

The coordination chemistry of tyrosinate is rich and varied, with the specific structure adopted depending on the metal ion, the presence of other ligands, and the reaction conditions that dictate the protonation state of the tyrosine molecule.

Structural Characterization of Metal-Tyrosinate Complexes

The table below summarizes crystallographic data for several metal complexes involving the tyrosinate ligand, illustrating different coordination environments. Note that in many reported structures, the tyrosinate ligand is singly deprotonated (at the carboxylate group), while the dianionic Tyrosinate(2-) form, involving phenolate coordination, is observed under specific conditions or in biomimetic systems.

Complex FormulaMetal IonCoordination GeometryTyrosinate Binding ModeReference(s)
[Cu(L-Tyr)₂(H₂O)]·H₂OCu(II)Square PyramidalBidentate (N, O-carboxylate) researchgate.net
2{[Ni(L-Tyr)₂(bpy)]}·3H₂O·CH₃OHNi(II)OctahedralBidentate (N, O-carboxylate) nih.gov
[Zn(Im)₂(L-tyr)₂]·4H₂OZn(II)OctahedralBidentate (N, O-carboxylate) researchgate.net
[Zn(L-Br)]·2H₂O (L-Br is a hexadentate ligand)Zn(II)OctahedralTridentate via model ligand (N₂O-phenolate) scielo.br
[Cu(bpy)(I₂tyrO⁻)(H₂O)]·2H₂O (I₂tyrO⁻ is diiodo-tyrosinate(2-))Cu(II)Square PyramidalTridentate (N, O-carboxylate, O-phenolate) acs.org

Spectroscopic Data of Tyrosinate Complexes

Vibrational and electronic spectroscopy are crucial tools for characterizing tyrosinate complexes. Infrared (IR) spectroscopy can confirm the deprotonation of the carboxylate and phenolic groups and identify coordination modes. UV-Visible spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination geometry and the nature of the metal-ligand bonds.

ComplexKey IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm)Reference(s)
Tyrosine Schiff Base Ligandν(C=N): 1639, ν(COO⁻)asym: 1587, ν(COO⁻)sym: 1372, ν(C-O)phenolic: 1248226, 254, 320 researchgate.net
Cu(II) Complex of Tyrosine Schiff Baseν(C=N): 1641, ν(COO⁻)asym: 1574, ν(COO⁻)sym: 1404, ν(C-O)phenolic: 1246242, 366, 652 (d-d transition) researchgate.net
[Ni(Im)₂(L-tyr)₂]·4H₂OBands assigned to six spin-allowed electronic transitions for Ni(II) in distorted octahedral geometry.- researchgate.net
Tyrosyl Radical in Dipeptideg ≈ 2.0046 (from EPR spectroscopy)- rutgers.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9NO3-2

Molecular Weight

179.17 g/mol

IUPAC Name

2-amino-3-(4-oxidophenyl)propanoate

InChI

InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/p-2

InChI Key

OUYCCCASQSFEME-UHFFFAOYSA-L

SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)[O-])N)[O-]

Origin of Product

United States

Synthetic Methodologies for Tyrosinate 2 Coordination Compounds and Materials

Direct Complexation Strategies for Tyrosinate(2-) Ligand Integration

Direct complexation involves the straightforward reaction of a metal salt with tyrosine, typically in a solution where the pH is adjusted to ensure the deprotonation of both the carboxylic and phenolic groups, yielding the tyrosinate(2-) species. This dianionic ligand then coordinates directly with the metal ions.

A common approach involves the condensation reaction between tyrosine and organometallic precursors. For instance, triorganotin(IV)-tyrosine complexes have been successfully synthesized through condensation reactions between tyrosine and triorganotin(IV) chloride salts in methanol (B129727) under reflux. uobaghdad.edu.iq This method yields complexes with a trigonal bipyramidal geometry in high yields (85–97%). uobaghdad.edu.iq

Another direct strategy is the in situ formation of a ligand which then incorporates tyrosine. A notable example is the synthesis of a Ni(II) cysteine-tyrosine dithiocarbamate (B8719985) complex. nih.govwaocp.org In this method, cysteine is reacted with carbon disulfide in the presence of a base, followed by the addition of tyrosine and a Ni(II) salt. nih.govwaocp.org The resulting complex features the tyrosinate moiety as part of a larger, multifunctional ligand system.

Furthermore, direct complexation can occur by adding an aqueous solution of tyrosine to a pre-formed metal-ligand complex. A copper(II) tyrosinate complex containing 1,10-phenanthroline (B135089) was prepared by adding an aqueous tyrosine solution to an intermediate copper-phenanthroline complex, with the pH adjusted to between 7 and 8 to facilitate the formation of tyrosinate(2-). google.com.na The direct reaction between tyrosine and other chemical species, such as nitryl chloride (Cl-NO2), has also been studied, proceeding via an electron transfer mechanism to form a tyrosyl radical intermediate. researchgate.net

Table 1: Examples of Direct Complexation Reactions for Tyrosinate(2-)

Metal/Reagent Co-ligand/Precursor Solvent Conditions Product Reference
Triorganotin(IV) chloride Tyrosine Methanol Reflux (5 hours) Triorganotin(IV)-tyrosine complex uobaghdad.edu.iq
NiCl2 Cysteine, CS2, KOH Ethanol/Water Cold temperature, stirring Ni(II) cysteine-tyrosine dithiocarbamate nih.govwaocp.org
[Cu(1,10-phenanthroline)]+ Tyrosine Water/Ethanol pH 7-8 [Cu(1,10-phenanthroline)(tyrosinate)]+ google.com.na
Co(II) chloride Tyrosine, Morpholine N/A N/A {[Co2(tyr)2(Morph)2(Cl)2(H2O)2]}n x-mol.net

Hydrothermal and Solvothermal Synthesis of Tyrosinate(2-) Coordination Polymers

Hydrothermal and solvothermal techniques are powerful methods for synthesizing crystalline coordination polymers and metal-organic frameworks (MOFs). These reactions are carried out in a sealed vessel (e.g., a Teflon-lined stainless-steel autoclave) at temperatures above the boiling point of the solvent, generating high pressure. acs.org This approach facilitates the dissolution of reactants and promotes the crystallization of thermodynamically stable products.

Mild hydrothermal synthesis has been employed to prepare a series of isostructural, three-dimensional (3D) chiral coordination polymers using L-tyrosine and various metal salts (cobalt, zinc, and a cobalt/zinc mixture). ua.ptcsic.es These compounds, with the general formula [M(L-tyr)]n, feature both tetrahedral and octahedral coordination environments for the metal ions. ua.pt The use of water as the solvent defines the process as hydrothermal synthesis. acs.org

Solvothermal methods, which use organic or mixed solvents, have also been extensively applied. acs.org For example, pseudopeptidic coordination polymers have been assembled from Zr-oxo clusters and N, N′-bis(amino acid)pyromellitic diimide linkers (which include tyrosine derivatives) under solvothermal conditions in N,N-dimethylformamide (DMF). nih.gov Similarly, a lanthanide MOF designed for fluorescent sensing of L-tyrosine was synthesized via a solvothermal reaction between La(NO3)2·6H2O and a custom organic linker in a DMF/ethanol mixture at 90°C. mdpi.com The choice of solvent and temperature can significantly influence the final structure; in some cases, elevated temperatures in solvothermal reactions can even induce chemical transformations in the co-ligands. rsc.org

Table 2: Hydrothermal and Solvothermal Synthesis of Tyrosinate(2-)-Based Materials

Metal Salt Ligand(s) Solvent(s) Temperature Product Reference
Co, Zn, Co/Zn salts L-tyrosine Water N/A (Mild Hydrothermal) [M(L-tyr)]n ua.ptcsic.es
ZrCl4 Tyrosine-derived diimide linker DMF N/A (Solvothermal) Zr-PSP-3 coordination polymer nih.gov
La(NO3)2·6H2O 5-(4-(tetrazol-5-yl)phenyl)-isophthalic acid DMF, Ethanol 90°C [La(HL)(DMF)2(NO3)] mdpi.com
Zn(NO3)2·6H2O Pyridine-2,6-dicarboxylic acid Water N/A (Hydrothermal) 2D Coordination Polymer researchgate.net

Template-Directed Assembly of Tyrosinate(2-) Derived Architectures

Template-directed synthesis utilizes a molecular entity to organize reactants into a specific spatial arrangement before bond formation, guiding the reaction toward a desired product over other possible outcomes. nih.gov This method can employ either noncovalent interactions (supramolecular templating) or reversible covalent bonds to attach reactants to the template. nih.gov

In the context of tyrosinate(2-), metal ions themselves can act as templates. One-pot metal-templated synthesis has been shown to enhance the yields of certain complexes compared to preparing the ligand separately before introducing the metal. researchgate.net The geometric preferences of the metal ion direct the assembly of ligands around it, favoring the formation of a specific complex structure.

A more complex application involves the use of pre-organized structures as templates. For example, low-molecular-weight gels formed by the self-assembly of tyrosine-based dipeptides can serve as templates for preparing novel inorganic superstructures. acs.org The fibrous network of the gel provides a scaffold that directs the formation of the inorganic material.

Enzymatic systems provide a biological blueprint for template-directed synthesis. Nonribosomal peptide synthetases (NRPSs), for instance, use a "multiple carrier thio-template mechanism" to assemble complex peptides like tyrocidine, where the sequence is dictated by the modular arrangement of the enzyme complex. asm.org While not a synthetic chemistry method in the traditional sense, these biological systems inspire chemoenzymatic strategies for synthesizing complex macrocycles containing tyrosine. asm.org

Solid-State Synthetic Routes for Tyrosinate(2-) Containing Materials

Solid-state synthesis involves reactions carried out between solid reactants, often with minimal or no solvent. These methods include mechanochemistry (grinding or milling) and solid-phase peptide synthesis (SPPS).

Mechanochemical methods, such as liquid-assisted grinding, have been used to prepare ternary copper(II) coordination compounds with amino acids, including L-tyrosine analogues. researchgate.net This technique involves grinding the solid reactants together with a small amount of liquid, which can accelerate the reaction and influence the final crystalline phase.

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and represents a highly controlled solid-state method for creating tyrosine-containing molecules. nih.govfrontiersin.org In SPPS, the peptide is built sequentially on a solid resin support. For peptides containing tyrosine, a derivative like Fmoc-Tyr(tBu)-OH is typically used, where the phenolic hydroxyl group is protected. frontiersin.orgacs.org More complex derivatives, such as those for synthesizing sulfated or phosphorylated tyrosine peptides, also rely on SPPS. nih.govsigmaaldrich.com For instance, a strategy for synthesizing Tyr-cyclodepsipeptides involves building the linear peptide on a specialized resin, selectively deprotecting the tyrosine phenol (B47542) group, and then performing a cyclative cleavage from the solid support. frontiersin.org

Table 3: Solid-State Synthetic Approaches

Method Reactants/Building Blocks Key Feature Product Type Reference
Liquid-Assisted Grinding Copper(II) sulfate (B86663), amino acids, 2,2′-bipyridine Mechanochemical activation Ternary coordination compounds researchgate.net
Solid-Phase Peptide Synthesis (SPPS) Fmoc-protected amino acids (e.g., Fmoc-Tyr(tBu)-OH), resin support Stepwise assembly on a solid support Tyrosine-containing peptides frontiersin.orgacs.org
SPPS with Cyclative Cleavage Fmoc-MeDbz/MeNbz-resin, protected tyrosine On-resin cyclization followed by cleavage Tyr-cyclodepsipeptides frontiersin.org
SPPS for PTMs Fmoc-fluorosulfated tyrosine Post-cleavage modification Sulfotyrosine peptides nih.gov

Solution-Based Techniques for Tyrosinate(2-) Complex Formation

Solution-based techniques are the most common and versatile methods for forming tyrosinate(2-) complexes. These methods encompass a wide range of conditions, from reactions at room temperature to those requiring elevated temperatures (reflux), and rely on the selection of appropriate solvents to control solubility, reactivity, and product formation.

Many simple tyrosinate complexes are formed by mixing a metal salt and tyrosine in a suitable solvent, often with a base to ensure deprotonation. The synthesis of a mononuclear zinc(II) complex, intended as a model for zinc-containing metalloenzymes, was achieved by reacting a custom N4O2-donor ligand with Zn(OAc)2 in methanol at 45°C. scielo.br Similarly, ruthenium-nitrosyl complexes with L-tyrosine have been prepared by reacting Ru(NO)Cl5 with the amino acid in n-butanol or n-propanol. nih.gov

Refluxing is a common technique to increase reaction rates and drive reactions to completion. The synthesis of triorganotin(IV)-tyrosine complexes was performed by refluxing the reactants in methanol for five hours. uobaghdad.edu.iq Kinetic studies of complexation reactions, such as those between nickel(II) and leucyltyrosine, are also conducted in aqueous solution to determine formation and dissociation rate constants. kyoto-u.ac.jp

The choice of solvent is critical. In some cases, a mixture of solvents is required to achieve the desired outcome. For example, a dipeptide containing tyrosine was found to form a gel not in a single solvent, but in specific solvent mixtures, such as a polar protic solvent with water or an aromatic solvent with a long-chain hydrocarbon. acs.org This highlights the role of the solvent in mediating the intermolecular interactions necessary for self-assembly and complex formation.


Structural Elucidation and Ligand Coordination Modes of Tyrosinate 2 Species

Advanced Crystallographic Techniques for Tyrosinate(2-) Complexes

Crystallographic methods are indispensable for determining the three-dimensional atomic arrangement in crystalline solids. For tyrosinate(2-) containing compounds, these techniques reveal precise information about bond lengths, bond angles, coordination geometries, and intermolecular interactions.

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for the precise determination of molecular structures. This technique has been successfully applied to various metal complexes of L-tyrosine and its derivatives, providing detailed insights into their coordination chemistry.

In a notable example, a novel oxovanadium(IV) complex with a Schiff base derived from L-tyrosine and 1,10-phenanthroline (B135089) was synthesized and characterized. sioc-journal.cn SC-XRD analysis revealed that the complex crystallizes in the triclinic P-1 space group. sioc-journal.cn The vanadium center is coordinated by the Schiff base ligand, which involves the tyrosinate moiety, and the phenanthroline molecule. This study highlights how the tyrosinate(2-) can be chemically modified to create ligands that form stable, crystalline complexes with transition metals.

Similarly, the reaction of a reduced Schiff base, N-(2-pyridylmethyl)-L-serine, with copper(II) chloride produced a mononuclear complex where the Cu(II) ion adopts a five-coordinate square pyramidal geometry. researchgate.net While this complex does not directly contain tyrosinate(2-), the structural principles and coordination modes observed for the serine-derived ligand are highly relevant for understanding how amino acid-based ligands, including tyrosinate(2-), can coordinate to metal centers. researchgate.net

Another study on a zinc(II) polymeric complex with L-tyrosine, {[Zn(tyr)2(H2O)]H2O}n, demonstrated an unusual chelating and bridging coordination mode for the tyrosinate ligand. researchgate.net This illustrates the versatility of tyrosinate in forming extended polymeric structures. The coordination sphere around the metal ion and the specific atoms of the tyrosinate ligand involved in bonding can vary, leading to a rich diversity of structural motifs, from simple monomers to complex one-dimensional chains. researchgate.net

Table 1: Crystallographic Data for Selected Tyrosinate-Related Complexes

CompoundFormulaCrystal SystemSpace GroupKey FeatureReference
Oxovanadium(IV) Schiff Base Complex[VO(Naph-L-Tyr)(Phen)]•CH₃OHTriclinicP-1Schiff base derived from L-tyrosine sioc-journal.cn
Copper(II) Serine Complex[CuLCl(H₂O)]TriclinicP-1Square pyramidal Cu(II) coordination researchgate.net
Zinc(II) Tyrosine Polymer{[Zn(tyr)₂(H₂O)]H₂O}nNot specifiedNot specifiedChelating/bridging tyrosine coordination researchgate.net

This table is interactive. Click on the headers to sort the data.

Powder X-ray diffraction (PXRD) is a powerful technique for identifying crystalline phases and characterizing polycrystalline materials. libretexts.org It is particularly useful when growing single crystals of sufficient size and quality for SC-XRD is challenging. rsc.org PXRD provides a fingerprint of a crystalline solid, which can be used for phase identification, purity assessment, and the study of polymorphism. libretexts.orgrsc.org

The PXRD pattern of a newly synthesized material can be compared to databases of known patterns to identify the compound. libretexts.org For instance, the experimental PXRD pattern of L-tyrosine samples can be compared with patterns calculated from single-crystal X-ray diffraction data to confirm the identity and purity of the solid phase. ua.pt

In the study of a new polymorph of L-tyrosine, the β-polymorph, PXRD was used in conjunction with other techniques. rsc.orgnih.gov The powder pattern of this new form was significantly different from the known α-polymorph, confirming its unique crystalline structure. rsc.org Furthermore, Rietveld refinement of the PXRD data can be employed to refine the crystal structure of the material. nih.gov

Additionally, PXRD is instrumental in studying the crystallinity of materials. A high degree of crystallinity in L-tyrosine and its derivatives, as indicated by sharp and well-defined peaks in the PXRD pattern, is often a desirable property for applications in nonlinear optics. ijert.org

Three-dimensional electron diffraction (3D-ED), also known as microcrystal electron diffraction, is an emerging technique for determining the crystal structures of sub-micrometer-sized crystals. nih.gov This method is particularly valuable when crystals are too small for conventional X-ray diffraction techniques. nih.gov

The structure of a new β-polymorph of L-tyrosine was successfully determined using a combination of 3D-ED and PXRD data. rsc.orgnih.gov The 3D-ED data were crucial for the reliable determination of the unit cell and space group of the new polymorph. rsc.orgnih.gov Structure solution was then carried out independently from both the 3D-ED and PXRD data, demonstrating the power of this combined approach. rsc.orgnih.gov

3D-ED has also been used to study polymorph evolution during crystallization. nih.gov For example, in the crystallization of glycine, another amino acid, 3D-ED was used to identify different polymorphs that formed at different times. nih.gov This highlights the potential of 3D-ED to provide insights into the crystallization kinetics and thermodynamics of tyrosinate(2-) containing systems. The technique's ability to work with nanocrystals opens up new avenues for discovering and characterizing novel polymorphs and other crystalline forms of tyrosinate(2-) compounds. acs.org

Powder X-ray Diffraction Characterization of Tyrosinate(2-) Containing Materials

Spectroscopic Probing of Tyrosinate(2-) Coordination Environments and Electronic Structures

Spectroscopic techniques are complementary to crystallographic methods and provide valuable information about the local coordination environment, electronic structure, and vibrational properties of tyrosinate(2-) species, both in the solid state and in solution.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is highly sensitive to the molecular structure and bonding within a compound. These techniques can be used to identify the functional groups present and to probe the coordination of the tyrosinate(2-) ligand to a metal center.

In the context of tyrosinate, specific vibrational modes are characteristic of its different forms. For instance, FT-IR difference spectroscopy can distinguish between the vibrational modes of the tyrosine radical and the unphotolyzed tyrosinate. acs.org Key isotope-sensitive modes for tyrosinate include the symmetric ring stretching (ν₈ₐ) at approximately 1602 cm⁻¹, another ring stretching mode (ν₁₉ₐ) at 1500 cm⁻¹, and the C-O stretching (ν₇ₐ') vibration at 1266 cm⁻¹. acs.org

The coordination of the tyrosinate(2-) ligand to a metal ion leads to shifts in the vibrational frequencies of its functional groups. The ν(C-O) mode of a tyrosinyl radical, observed between 1480-1515 cm⁻¹ in both Raman and FT-IR spectra, is a sensitive marker of the hydrogen bonding status of the phenolic oxygen. nih.gov The ν₈ₐ(C-C) mode can be used to probe the coordination of the tyrosyl radical to a metal. nih.gov

In a study of an oxovanadium(IV) complex with a Schiff base derived from L-tyrosine, IR spectra were used to characterize the complex. sioc-journal.cn The vibrational spectra of L-tyrosine and its complexes have been studied in detail, with assignments of the experimental IR and Raman bands aided by computational methods. researchgate.net

Table 2: Characteristic Vibrational Frequencies for Tyrosinate Species

Vibrational ModeFrequency Range (cm⁻¹)SpeciesSignificanceReference
ν₈ₐ (ring stretch)~1602TyrosinateIsotope-sensitive ring mode acs.org
ν₁₉ₐ (ring stretch)~1500TyrosinateIsotope-sensitive ring mode acs.org
ν₇ₐ' (C-O stretch)~1266TyrosinateC-O stretching of the phenolate (B1203915) acs.org
ν(C-O)1480-1515Tyrosyl radicalMarker for H-bonding status nih.gov
ν₈ₐ (C-C)Not specifiedTyrosyl radicalProbes coordination to a metal nih.gov

This table is interactive. Click on the headers to sort the data.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the structure and dynamics of molecules in solution. nih.gov It can provide detailed information about ligand-protein interactions, conformational changes, and the electronic environment of specific nuclei. nih.gov

For tyrosinate(2-) and its complexes, NMR can be used to characterize ligand interactions and perform conformational analysis. researcher.life Chemical shift perturbation experiments, where changes in the NMR spectrum of a protein or ligand are monitored upon binding, can identify the binding site and determine the affinity of the interaction. nih.govresearchgate.net

In the context of a new β-polymorph of L-tyrosine, solid-state ¹³C NMR was used to validate the crystal structure determined by diffraction methods. rsc.orgnih.gov The good agreement between the experimental solid-state NMR spectrum and the chemical shifts calculated from the determined crystal structure provided strong evidence for the correctness of the structural model. rsc.orgnih.gov

Furthermore, ¹⁹F NMR has been employed to study the solvent exposure and peptide binding to the SH3 domain of Fyn tyrosine kinase, where tyrosine residues were replaced with metafluorinated tyrosine. researchgate.net This approach allows for the probing of the local environment of the tyrosine side chains and their involvement in ligand binding. researchgate.net Such techniques could be adapted to study the interactions of tyrosinate(2-) in various systems.

Electron Paramagnetic Resonance (EPR) Investigations of Paramagnetic Tyrosinate(2-) Complexes and Radical Species

Electron Paramagnetic Resonance (EPR) spectroscopy is a crucial technique for the investigation of paramagnetic species, including metal complexes and organic radicals involving tyrosinate(2-). This method provides detailed information about the electronic structure and the local environment of the unpaired electron.

In the context of tyrosinate(2-), EPR has been extensively used to study tyrosyl radicals, which are important intermediates in various biological electron transfer reactions. rutgers.edursc.org The EPR spectra of tyrosyl radicals are characterized by a signal around g ≈ 2, with hyperfine splitting arising from the interaction of the unpaired electron with protons on the phenol (B47542) ring and at the β-methylene position. rutgers.edursc.org The precise g-values and hyperfine coupling constants are sensitive to the conformation and environment of the radical, allowing for detailed structural analysis. umich.edunih.gov

Multi-frequency EPR, in combination with techniques like Electron-Nuclear Double Resonance (ENDOR), allows for a more accurate characterization of these radical species. High-frequency EPR resolves the g-tensors, while ENDOR spectroscopy reveals the electron density distribution on the phenol ring. rsc.org For instance, in a functional oxidase model in myoglobin, EPR spectroscopy was used to directly observe a tyrosyl radical during reactions with both H2O2 and O2. nih.gov The simulated EPR parameters for the tyrosyl radical in this model system were found to be very similar to those of the tyrosyl radical in ribonucleotide reductase (RNR), confirming the identity of the radical species. nih.gov

The variability in the EPR spectra of tyrosyl radicals in different proteins is often attributed to the rotation of the phenolic group around the Cβ-C1 bond. nih.gov This conformational flexibility influences the hyperfine coupling constants of the β-protons, leading to distinct EPR spectral patterns. nih.gov

EPR is also employed to study paramagnetic metal complexes of tyrosinate(2-). For example, single-crystal EPR studies of copper(II)-tyrosinate complexes have been used to investigate weak exchange interactions between copper ions. researchgate.netnih.gov The analysis of the angular variation of the EPR linewidth and the collapse of the resonance lines provides information on the magnitude of these interactions, which are mediated by the tyrosinate ligand and other bridging groups. nih.gov

Table 1: Simulated EPR Parameters for Tyrosyl Radicals

Parameter F33Y-CuB Mb RNR (Mouse)
g-values
g_x 2.0091 2.0091
g_y 2.0044 2.0046
g_z 2.0021 2.0021
Hyperfine Coupling (MHz)
A(3,5-¹H) 7.3, 7.3 7.8, 7.8
A(β-¹H) 28.6, 12.6 28.6, 12.6

Data sourced from direct EPR observation of a tyrosyl radical in a functional oxidase model. nih.gov

X-ray Absorption Spectroscopy (XAS) for Metal Center Characterization in Tyrosinate(2-) Systems

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to probe the local geometric and electronic structure of metal centers in various materials, including metalloproteins containing tyrosinate(2-) ligands. nih.govresearchgate.net XAS is particularly valuable for studying "spectroscopically silent" metal ions that lack unpaired electrons and are therefore inaccessible to EPR spectroscopy. nih.gov The technique can be divided into two main regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region provides information about the oxidation state and coordination geometry of the absorbing metal atom. researchgate.net For instance, in studies of iron-tyrosinate proteins, the position and features of the iron K-edge in the XANES spectrum can be used to determine the oxidation state of the iron center. acs.orgnih.gov

The EXAFS region, on the other hand, contains information about the number, type, and distances of the atoms in the immediate vicinity of the absorbing metal. researchgate.net This allows for a detailed characterization of the metal's coordination sphere. In R2-like ligand-binding oxidases, which assemble a heterodinuclear Mn/Fe cofactor, XAS has been used to study the metal oxidation states and coordination environments. The Mn and Fe K-edge spectra confirmed a near-octahedral metal coordination in the aerobically reconstituted protein variants. nih.gov

XAS has also been instrumental in understanding the structural changes that occur during catalytic cycles in metalloenzymes. While the signal detected is an average of all metal centers in the sample, methods have been developed to perform XAS on protein bands separated by electrophoresis, allowing for the study of individual protein species. nih.gov

Table 2: Application of XAS in Tyrosinate(2-) Containing Systems

System Metal Center Information Obtained from XAS
Iron-Tyrosinate Proteins Fe Oxidation state and coordination geometry of the iron center. acs.org
R2-like Ligand-Binding Oxidase Mn/Fe Metal oxidation states and near-octahedral coordination geometry. nih.gov
General Metalloproteins Various Local electronic and physical structure, particularly for "spectroscopically silent" ions. nih.gov

Ultraviolet-Visible (UV-Vis) Absorption and Emission Spectroscopy of Tyrosinate(2-) Compounds

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying the electronic transitions in molecules, including tyrosinate(2-) and its complexes. iosrjournals.orgnih.govmendeley.com The aromatic side chain of tyrosine, the phenol group, acts as a chromophore that absorbs UV light. researchgate.net

In its neutral form in aqueous solution, L-tyrosine exhibits absorption bands around 193 nm, 224 nm, and 275 nm. iosrjournals.org These absorptions correspond to π → π* transitions within the phenol ring. iosrjournals.orgresearchgate.net The position and intensity of these bands are sensitive to the local environment, including solvent polarity and pH. iosrjournals.orgnih.gov For instance, the deprotonation of the phenolic hydroxyl group at alkaline pH results in a red shift of the absorption bands. nih.gov This property is often used in spectrophotometric titrations to determine the pKa of tyrosine residues in proteins. nih.gov

Derivative absorption spectroscopy, particularly second-derivative spectroscopy, can be used to resolve overlapping absorption bands and to determine the exposure of tyrosine residues in proteins. nih.gov This method is based on the observation that the second-derivative spectrum is sensitive to the polarity of the environment around the chromophore. nih.gov

In tyrosinate(2-) metal complexes, the UV-Vis spectra can also exhibit charge-transfer bands, which arise from the transfer of an electron from the ligand to the metal or vice versa. researchgate.net The energies of these transitions provide information about the electronic structure of the complex. For example, in a novel five-coordinated Zn(II) complex with L-tyrosine and imidazole, the intense bands in the UV-Vis region were assigned to intraligand charge transfer (ILCT) π–π* transitions. researchgate.net

Fluorescence spectroscopy, which measures the emission of light from excited electronic states, is another powerful tool for studying tyrosinate(2-) systems. The fluorescence of tyrosine is also sensitive to its environment and can be quenched by various mechanisms, including energy transfer to other chromophores or interaction with metal ions. researchgate.net

Table 3: UV-Vis Absorption Maxima of L-Tyrosine in Aqueous Solution

Wavelength (nm) Transition
~193 π → π*
~224 π → π*
~275 π → π*

Data sourced from UV-Visible absorption spectroscopy and Z-scan analysis of L-tyrosine. iosrjournals.org

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) of Chiral Tyrosinate(2-) Systems

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are chiroptical techniques that provide information about the three-dimensional structure of chiral molecules. wikipedia.orgresearchgate.net Since L-tyrosine is a chiral amino acid, these methods are well-suited for studying its conformation and its interactions in chiral environments, such as in proteins or when complexed with other chiral molecules. oup.comacs.orgnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light. wikipedia.org In the near-UV region (250-300 nm), the CD spectrum of a protein is dominated by the contributions of the aromatic amino acids (tryptophan, tyrosine, and phenylalanine) and disulfide bonds. nih.gov The tyrosyl CD bands can be used to probe the tertiary structure of proteins in solution. nih.gov For example, in ribonuclease A, the CD band at 275 nm is primarily attributed to tyrosine residues. nih.gov

The CD spectrum of a tyrosinate(2-) complex can be influenced by the coordination of the metal ion, which can perturb the electronic transitions of the tyrosine chromophore and induce new chiral features. In a study using a chiral probe for the recognition of tyrosine enantiomers, the CD spectrum of the probe responded differently to D- and L-tyrosine, demonstrating the ability of CD to distinguish between enantiomers. acs.orgnih.gov

ORD measures the rotation of the plane of polarized light as a function of wavelength. nih.govrsc.org The ORD curves of aromatic amino acids like tyrosine exhibit Cotton effects, which are characteristic changes in optical rotation in the vicinity of an absorption band. nih.gov These Cotton effects are sensitive to the conformation of the molecule and have been used to study the helical content of poly-L-tyrosine and its copolymers. nih.govresearchgate.net For instance, the ORD of helical poly-L-tyrosine shows multiple Cotton effects with peaks at 286 nm and 254 nm, and a trough at 238 nm. researchgate.net

Both CD and ORD are powerful techniques for studying the conformation of tyrosinate(2-) in various systems, from simple peptides to complex proteins and coordination compounds. oup.comrsc.org

Mass Spectrometric Approaches for Tyrosinate(2-) Complex Identification and Fragmentation Pathways

Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of analytes. uni-halle.de In the context of tyrosinate(2-), MS is used for the identification of complexes and the elucidation of their fragmentation pathways. nih.govnih.gov

Electrospray ionization (ESI) is a soft ionization technique that allows for the transfer of intact, non-covalent complexes from solution to the gas phase, making it suitable for studying tyrosinate(2-) metal complexes. nih.govnih.gov Tandem mass spectrometry (MS/MS), which involves the isolation and fragmentation of a specific precursor ion, is then used to probe the structure and connectivity of the complex. nih.gov

Collision-induced dissociation (CID) is a common fragmentation method used in MS/MS. The fragmentation pathways of tyrosinate(2-)-containing species can be diagnostic of their structure. For example, in the CID of copper(II) complexes with tyrosine-containing peptides, a major fragmentation channel is dissociative proton transfer. nih.gov In contrast, for complexes with tryptophan-containing peptides, the formation of radical cations of the peptides is more abundant. nih.gov

Ultraviolet photodissociation (UVPD) is another fragmentation technique that has been applied to the study of modified peptides, including those with sulfated tyrosine residues. nih.gov UVPD can induce extensive backbone fragmentation, providing detailed sequence information without the facile neutral loss of the sulfate (B86663) group that is often observed with CID. nih.gov

The fragmentation of the tyrosine molecule itself under low-energy electron impact has also been studied. vu.lt These studies provide fundamental information about the intrinsic stability of the molecule and its preferred dissociation channels. The mass spectrum of tyrosine is notably different from that of other amino acids, suggesting that its decomposition can begin during the ionization process. vu.lt

Table 4: Common Fragmentation Pathways of Tyrosine-Containing Species in Mass Spectrometry

Species Fragmentation Method Major Fragmentation Pathway(s)
[Cu(II)(tyrosine-peptide)2]2+ CID Dissociative proton transfer. nih.gov
Sulfated tyrosine peptides UVPD Extensive backbone fragmentation (a, b, c, x, y, z ions) with minimal loss of sulfate. nih.gov
Tyrosine molecule Low-energy electron impact Decomposition initiated during ionization. vu.lt
[Cu(II)(tryptophan-peptide)(tyrosine-peptide)]2+ CID Formation of the radical cation of the tryptophan-containing peptide. nih.gov

Electronic Structure and Magnetic Properties of Tyrosinate 2 Compounds

Quantum Chemical Characterization of Tyrosinate(2-) Electronic States

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the electronic structure of tyrosinate(2-) and its derivatives. ias.ac.inuobaghdad.edu.iq Conformational analysis of tyrosine and its ionized forms, including the tyrosinate(2-) anion, reveals that their stability is governed by a delicate balance of non-covalent interactions such as hydrogen bonds and various π-interactions (OH–π, NH–π, CH–π, and π–π). ias.ac.in Among these, NH–O hydrogen bonds are generally the most stabilizing. ias.ac.in

Theoretical studies on tyrosine-tryptophan complexes indicate that electron transfer processes are crucial. tsi.lv Semi-empirical ZINDO calculations have been used to simulate UV/VIS absorbance spectra and evaluate the rate of intermolecular electron transfer according to the Fermi golden rule. tsi.lv These studies suggest that significant electron transfer can occur from tryptophan to tyrosine within a complex. tsi.lv

In the context of enzymatic reactions, quantum mechanical/molecular mechanical (QM/MM) calculations have provided insights into the conversion of tyrosine to dopaquinone (B1195961) by tyrosinase. nih.gov These calculations suggest a mechanism involving a (μ-η2:η2-peroxo)dicopper(II) species and the formation of a stable phenoxyl radical intermediate. nih.gov The energy profile of this multi-step process, which includes proton transfer, O-O bond dissociation, and C-O bond formation, has been mapped out, identifying the O-O bond dissociation as the rate-determining step with a calculated activation energy consistent with experimental kinetic data. nih.gov

Furthermore, Natural Bond Orbital (NBO) analysis has been employed to understand the orbital interactions in complexes of aromatic amino acids with cations like guanidinium. mdpi.com This analysis quantifies the stabilization energies arising from these interactions. mdpi.com

Ligand Field Theory and Molecular Orbital Analysis in Tyrosinate(2-) Coordination Systems

Ligand Field Theory (LFT) and Molecular Orbital (MO) theory are fundamental frameworks for describing the electronic structure and bonding in transition metal complexes containing tyrosinate(2-) as a ligand. wikipedia.orglibretexts.orglibretexts.org LFT, an extension of crystal field theory, considers the effects of the ligand environment on the degeneracy of the metal d-orbitals. wikipedia.orglibretexts.org In a coordination complex, the interaction between the metal ion's d-orbitals and the ligand orbitals leads to the formation of new bonding and antibonding molecular orbitals. libretexts.orgwpmucdn.com The energy difference between the resulting sets of d-orbitals is a key parameter in LFT. libretexts.org

In tyrosinate(2-) coordination systems, the tyrosinate ligand typically coordinates to the metal center through its carboxylate oxygen and amino nitrogen atoms. The specific geometry of the complex, most commonly octahedral or distorted octahedral, dictates how the d-orbitals split. nih.govnih.gov For instance, in an octahedral complex, the d-orbitals split into a lower-energy t2g set and a higher-energy eg set. libretexts.org

Molecular orbital analysis provides a more detailed picture of the bonding, including both sigma (σ) and pi (π) interactions. wikipedia.org In addition to the σ-bonding arising from the overlap of metal orbitals with ligand donor orbitals, π-bonding can also occur. This can involve metal-to-ligand back-bonding, where electrons from the metal's d-orbitals are donated to empty π* orbitals of the ligand, or ligand-to-metal charge transfer, where electrons from filled ligand π-orbitals are donated to empty metal d-orbitals. wikipedia.org

Computational studies using methods like Density Functional Theory (DFT) have been employed to analyze the molecular orbitals in tyrosinate(2-) complexes. acs.orgresearchgate.net These analyses reveal the contributions of different atomic orbitals to the molecular orbitals and help in understanding the nature of the metal-ligand bond. For example, in rhodium-tyrosine complexes, MO analysis has been used to rationalize the chemoselectivity of the coordination reaction. acs.orgresearchgate.net

The Fragment Molecular Orbital (FMO) method, a quantum chemical approach, allows for the detailed analysis of interactions between the ligand and individual amino acid residues in a protein binding site, providing insights into the binding energetics. jst.go.jp

Photophysical Characteristics of Tyrosinate(2-) Derivatives and Complexes

The photophysical properties of tyrosine and its derivatives, including tyrosinate(2-), are characterized by their fluorescence behavior. At neutral pH, tyrosine exhibits absorption maxima around 220 nm and 275 nm, with a fluorescence emission maximum at approximately 303 nm. nih.govresearchgate.net Upon deprotonation of the phenolic hydroxyl group at alkaline pH to form tyrosinate, the fluorescence characteristics change significantly, with the appearance of a new emission band at longer wavelengths, around 345 nm, which is attributed to the tyrosinate anion. researchgate.netresearchgate.net

The fluorescence of tyrosine derivatives can be quenched by various mechanisms. For example, phosphate (B84403) ions can quench tyrosine fluorescence through an excited-state proton transfer, leading to the formation of the less fluorescent tyrosinate ion. researchgate.net The efficiency of this quenching depends on the ability of the quencher to accept a proton and form hydrogen bonds. researchgate.net The solvent environment also plays a crucial role, affecting the fluorescence lifetime and the population of different rotamers. nih.gov Studies have shown that in some organic solvents, tyrosine derivatives exhibit bi-exponential fluorescence decays, indicating the presence of multiple conformational states. nih.gov

In the context of complexes, the interaction of tyrosinate(2-) with metal ions or other molecules can further modulate its photophysical properties. For instance, in tyrosine-tryptophan dyads, Förster resonance energy transfer (FRET) can occur, where the tyrosine fluorescence is quenched due to energy transfer to the tryptophan residue. acs.org The formation of complexes can also lead to shifts in the fluorescence emission spectrum. acs.org

Luminescent probes have been developed based on the specific interactions of molecules with tyrosinate-containing systems. For example, an iridium(III) complex has been used as a G-quadruplex-selective probe for the detection of protein tyrosine kinase-7 (PTK7), where the binding event triggers a change in the luminescence of the complex. rsc.org

Time-resolved transient absorption spectroscopy has been used to study the formation and decay of excited states and radical species upon photoexcitation of tyrosine and its peptides. acs.org These studies have revealed the formation of the S1 excited state, the neutral tyrosyl radical, and solvated electrons on picosecond to nanosecond timescales. acs.org

Magnetic Susceptibility and Spin Hamiltonian Parameters of Tyrosinate(2-) Transition Metal Complexes

For example, high-spin octahedral cobalt(II) complexes typically exhibit magnetic moments in the range of 4.30-4.70 B.M., corresponding to three unpaired electrons. researchgate.net Similarly, the magnetic moments of manganese(II) complexes can indicate an octahedral geometry. ajol.info

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for probing the electronic structure of paramagnetic metal centers in tyrosinate(2-) complexes. nih.govnih.govnationalmaglab.org High-field, high-frequency EPR (HFEPR) is particularly useful for determining the spin Hamiltonian parameters, which include the g-tensor, the zero-field splitting (ZFS) parameters (D and E), and hyperfine coupling constants. nih.govnih.govnationalmaglab.orgresearchgate.net

The g-tensor provides information about the electronic environment of the unpaired electron(s). researchgate.net The ZFS parameters, D (axial) and E (rhombic), describe the splitting of the spin states in the absence of an external magnetic field and are sensitive to the symmetry of the coordination sphere. nih.govnih.govnationalmaglab.org For instance, in a nickel(II) complex with L-tyrosine and 2,2'-bipyridine, the determined D and E values, along with a weak antiferromagnetic exchange parameter (J), were used to reproduce the magnetic susceptibility and magnetization data. nih.gov

In another study on a nickel(II) complex with L-tyrosine and imidazole, the spin Hamiltonian parameters obtained from HFEPR spectra were also found to accurately describe the magnetic properties of the complex. nih.govnationalmaglab.org The hyperfine structure observed in EPR spectra can arise from the interaction of the unpaired electron with the nuclear spins of the metal ion and the ligand atoms, providing further details about the electronic structure and bonding. researchgate.net

Theoretical calculations, such as those based on Density Functional Theory (DFT) and complete-active-space self-consistent-field (CASSCF) methods, can be used to calculate spin Hamiltonian parameters, which can then be compared with experimental values to validate the proposed electronic and geometric structures. nationalmaglab.orgresearchgate.net

Computational and Theoretical Investigations of Tyrosinate 2 Systems

Density Functional Theory (DFT) Calculations for Tyrosinate(2-) Electronic and Geometric Structures

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.org It has been widely applied to study the geometric and electronic properties of tyrosine-containing systems. DFT calculations, often using functionals like B3LYP, are employed to optimize molecular geometries and predict various properties. derpharmachemica.commdpi.com For instance, DFT has been used to determine the optimized geometries of different conformers of tyrosine-containing peptides. derpharmachemica.com These calculations can also elucidate the electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gaps, which are crucial for understanding the molecule's reactivity. mdpi.com

In the study of tyrosinate-containing systems, various levels of theory and basis sets are utilized to achieve a balance between computational cost and accuracy. derpharmachemica.com For example, geometry optimizations might be performed at the B3LYP/6-311++G(2d,2p) level of theory, followed by single-point energy calculations at a higher level like MP2/6-311++G(2d,2p) to refine the energy values. derpharmachemica.com The choice of functional and basis set is critical and is often benchmarked against experimental data or higher-level calculations to ensure reliability. cornell.edu

Table 1: Representative DFT Functionals and Basis Sets Used in Tyrosine System Studies

Level of Theory Basis Set Application Reference
B3LYP 6-311++G(2d,2p) Geometry optimization of tripeptides derpharmachemica.com
PBE0 def2-TZVP Geometry optimization of Pt complexes cornell.edu
BLYP, PW91, PWC DNP Geometry optimization and electronic properties mdpi.com
M06-2X def2-TZVP Calculation of properties for organic radicals nrel.gov

The electronic structure of tyrosine and its derivatives has been a subject of interest, with non-local corrections to DFT being explored to improve the accuracy of the calculations. scirp.org These theoretical investigations provide a fundamental understanding of the charge distribution and orbital energies, which are essential for interpreting experimental results and predicting chemical behavior.

Molecular Dynamics Simulations of Tyrosinate(2-) Interactions in Solution and Condensed Phases

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information about the conformational dynamics and intermolecular interactions of molecules in solution and other condensed phases. dovepress.com

For tyrosinate-containing systems, MD simulations have been used to investigate the interactions with their environment, such as solvent molecules or lipid bilayers. aip.orgpnas.org For example, simulations can reveal how the tyrosine side chain inserts into a phospholipid membrane and how this process is influenced by the surrounding lipid headgroups. aip.org MD simulations have also been employed to study the conformational changes in tyrosine kinases upon inhibitor binding, providing insights into the mechanisms of drug action. nih.gov These simulations often use force fields like CHARMM22 for the protein and TIP3P for water to model the interactions between atoms. nih.gov The analysis of MD trajectories can provide information on structural stability, flexibility, and the formation of intermolecular interactions like hydrogen bonds. dovepress.com

Quantum Chemical Characterization of Tyrosinate(2-) Radical Species and Intermediates

Quantum chemical calculations are essential for characterizing the transient and highly reactive radical species and intermediates that can be formed from tyrosinate(2-). These calculations provide insights into the electronic structure, stability, and reactivity of these species, which are often difficult to study experimentally. nrel.gov

DFT calculations, for example, can be used to determine the spin density distribution in a tyrosyl radical, identifying which atoms bear the unpaired electron. researcher.life This information is crucial for understanding the radical's reactivity and its subsequent reaction pathways. Quantum mechanical/molecular mechanical (QM/MM) methods have been used to study the mechanism of tyrosinase, which involves a tyrosyl radical intermediate. nih.gov These studies have proposed a multi-step catalytic cycle involving proton transfer and O-O bond dissociation. nih.gov Furthermore, computational studies have explored the intramolecular electron transfer between tyrosyl radicals and cysteine residues in peptides, a process that is mediated by an acid/base equilibrium. nih.gov

Table 2: Computed Properties of Tyrosine-Related Radical Species

Species Property Computational Method Finding Reference
Tyrosyl radical Spin density DFT Unpaired electron is localized on the phenoxyl group. researcher.life
Tyrosyl radical g-tensor DFT Computed g-values correlate with experimental EPR data. acs.org
Tyrosine-Cysteine peptide radical Electron transfer MD and QM Transfer is mediated by an acid/base equilibrium. nih.gov
Creatinine radical cation Hyperfine coupling DFT Identified as a carbon-centered radical. researcher.life

Spectroscopic Property Prediction from Theoretical Models of Tyrosinate(2-) Complexes

Theoretical models are widely used to predict and interpret the spectroscopic properties of molecules, including tyrosinate(2-) complexes. By calculating properties such as absorption and emission wavelengths, vibrational frequencies, and NMR chemical shifts, these models provide a powerful tool for connecting molecular structure to experimental spectra. acs.org

Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). For example, TD-DFT calculations have been used to simulate the absorption spectra of tyrosine-containing chromophores, with deep learning models also showing promise in predicting optical properties with high accuracy. acs.org Anharmonic DFT calculations have been employed to understand the complex vibrational dynamics of the tyrosine ring mode observed in 2D IR spectroscopy. aip.org Furthermore, theoretical calculations of electron paramagnetic resonance (EPR) parameters, such as the g-tensor, have been used to correlate structural models of the tyrosyl radical in photosystem II with experimental EPR data. acs.org These computational approaches not only aid in the interpretation of experimental spectra but can also guide the design of new molecules with desired spectroscopic properties. acs.org

Redox Chemistry and Catalytic Mechanisms Involving Tyrosinate 2 Species

Electron Transfer Processes in Tyrosinate(2-) Metal Complexes and Radical Formation

The oxidation of tyrosine to a tyrosyl radical is a critical step in many enzymatic reactions. This process is often mediated by metal complexes, which facilitate the one-electron oxidation of the tyrosine's phenolic ring. nih.gov The resulting tyrosyl radical (Tyr•) is a highly reactive intermediate involved in electron transfer chains and catalysis. acs.org

In biological systems, the formation of tyrosyl radicals can be initiated by various one-electron oxidants. nih.gov For instance, in the process of tyrosine nitration, the initial step is the oxidation of the phenolic ring to a tyrosyl radical. nih.gov This can be mediated by species such as the carbonate radical (CO₃•⁻), nitrogen dioxide (•NO₂), the hydroxyl radical (•OH), or oxo-metal complexes derived from metalloproteins. nih.gov

Synthetic metal complexes have been developed to study and mimic these biological electron transfer processes. A notable example involves a ruthenium(II) tris(bipyridyl) complex covalently linked to a tyrosine derivative. researchgate.networldscientific.com Upon photoexcitation, this complex undergoes a metal-to-ligand charge-transfer (MLCT), injecting an electron into a semiconductor nanoparticle like TiO₂. researchgate.net This generates a Ru(III) species, which then facilitates an intramolecular electron transfer from the tyrosine moiety, regenerating the Ru(II) photosensitizer and forming a tyrosyl radical. researchgate.net The yield of this radical formation can be influenced by factors such as the rate of back electron transfer from the nanoparticle to the oxidized metal center. researchgate.net

The stability and reactivity of the tyrosyl radical are highly dependent on its local microenvironment. acs.org In solution, the tyrosyl radical is notoriously unstable, with a lifetime in the microsecond range. acs.org However, within the structured environment of a protein or a biomimetic material, its stability can be dramatically enhanced, lasting for hours or even days in certain enzymes like ribonucleotide reductase. acs.org

Intramolecular electron transfer can also occur from other residues to a newly formed tyrosyl radical. Studies on model peptides containing both tyrosine and cysteine have shown that a rapid intramolecular electron transfer can happen from the cysteine residue to the tyrosyl radical. nih.gov This process effectively inhibits tyrosine-specific reactions like nitration and dimerization, while inducing the formation of a thiyl radical on the cysteine residue. nih.gov

Table 1: Examples of Tyrosyl Radical Formation in Metal Complexes

System Method of Radical Generation Key Findings Reference
Ruthenium(II)-tyrosine complex on TiO₂ Photoinduced multi-step electron transfer Intramolecular electron transfer from tyrosine to photogenerated Ru(III) forms a tyrosyl radical with a 15% yield in under 5 microseconds. researchgate.net
Ruthenium(II)-tyrosine complex on SnO₂ Photoinduced multi-step electron transfer Tyrosyl radical formed in less than 3 microseconds with a 32% yield. researchgate.net
Myeloperoxidase/H₂O₂/NO₂⁻ system with Tyr-Cys peptides Enzymatic oxidation Intramolecular electron transfer from Cys to Tyr• occurs, inhibiting tyrosine nitration and forming a thiyl radical. nih.gov

Proton-Coupled Electron Transfer (PCET) Mechanisms in Tyrosinate(2-) Systems

Tyrosine oxidation at biological pH is typically coupled to the transfer of a proton from its phenolic hydroxyl group, a process known as proton-coupled electron transfer (PCET). rsc.orgyale.edu This coupling has significant thermodynamic and kinetic consequences. rsc.org The oxidation of tyrosine dramatically lowers its pKa from approximately 10 to about -2, meaning that at most physiological pH values, electron removal is accompanied by deprotonation to form a neutral tyrosyl radical. rsc.orgacs.org

The electrochemical potentials for tyrosine illustrate the importance of this coupling. The oxidation of the deprotonated tyrosinate form is relatively easy (E⁰ = 0.71 V vs. NHE), whereas the oxidation of the protonated tyrosine to its radical cation requires a much stronger oxidant (E⁰ ≈ 1.44 V vs. NHE). rsc.org

PCET is fundamental to the function of enzymes like Photosystem II (PSII), where a specific tyrosine residue, TyrZ, acts as a redox-active link. rsc.orgrsc.org It transfers electrons from the water-splitting manganese-calcium cluster to the primary chlorophyll (B73375) donor, P680+. rsc.orgrsc.org This electron transfer is coupled to deprotonation, linking the single-electron reactions of charge separation to the multi-electron, proton-coupled process of water oxidation. rsc.org

The rate and mechanism of PCET are highly sensitive to the environment, particularly the distance between the proton donor (tyrosine) and the proton acceptor. rsc.orgnih.gov For PCET to occur at significant rates, the proton-accepting base must form at least a transient hydrogen bond with the phenolic proton. rsc.org Theoretical studies on a rhenium-tyrosine complex have shown that buffer molecules, such as phosphate (B84403) species (HPO₄²⁻), can act as more effective proton acceptors than water. nih.gov This is partly because the negative charge of the phosphate buffer allows for a closer proton donor-acceptor distance, facilitating the transfer. nih.gov The mechanism can involve nonadiabatic transitions between reactant and product vibronic states, with kinetic isotope effects (KIE = kH/kD) often observed when deuterium (B1214612) is substituted for hydrogen. rsc.orgnih.gov

Tyrosinate(2-) in Biomimetic Catalytic Cycles and Enzyme Active Site Models (e.g., Oxidation, Hydroxylation, Radical Generation)

The unique redox properties of the tyrosinate moiety have inspired the development of numerous biomimetic systems that model the active sites and catalytic functions of metalloenzymes. acs.orgresearchgate.net These models are crucial for understanding complex enzymatic mechanisms and for creating novel catalysts for chemical synthesis. researchgate.netnih.gov

Tyrosinase Models: Tyrosinase is a copper-containing enzyme that catalyzes two primary reactions: the hydroxylation of monophenols to catechols and the subsequent oxidation of catechols to o-quinones. wikipedia.orgresearchgate.net Its active site features two copper atoms, each coordinated by three histidine residues. wikipedia.orgresearchgate.net Many biomimetic models focus on replicating this dicopper core and its reactivity with dioxygen (O₂). researchgate.net Synthetic dicopper complexes with nitrogen-based ligands have been shown to form stable side-on peroxide intermediates upon reaction with O₂. researchgate.net These intermediates are analogous to the active species in the tyrosinase catalytic cycle and can catalytically oxidize phenolic substrates to quinones at room temperature. researchgate.net The catalytic efficiency of these models can sometimes be enhanced compared to the native enzyme by modifying the ligand environment. researchgate.net

Radical Generation Models: As discussed previously, metal complexes are used to model the generation of tyrosyl radicals, which are key intermediates in enzymes like ribonucleotide reductase and PSII. acs.orgyale.edu Beyond metal complexes, researchers have developed hybrid biomimetic materials by covalently grafting tyrosine-containing oligopeptides onto silica (B1680970) (SiO₂) nanoparticles. acs.org These systems allow for the study of how the local microenvironment, including neighboring amino acids like histidine and the silica support itself, influences the formation, stability, and redox properties of tyrosyl radicals. acs.org Such studies have confirmed that the peptide structure and the surrounding matrix play a critical role in stabilizing the otherwise short-lived radical. acs.org

Hydroxylation and Oxidation Models: Nonheme iron enzymes that perform hydroxylation reactions also serve as inspiration for biomimetic systems. In some lysine-4-hydroxylases, an active site tyrosine residue has been identified as playing a key role in guiding the regioselectivity of the reaction through a PCET mechanism. acs.org Computational models suggest that the enzyme positions a dipole moment along the specific C-H bond to be cleaved, assisting in selective hydroxylation. acs.org

Catalytic systems using various metals have been developed for site-selective protein modification targeting tyrosine residues. nih.govjst.go.jp For example, catalysts based on peroxidase, laccase, hemin, and ruthenium photocatalysts can generate radical species via single-electron transfer, which then react with nearby tyrosine residues. nih.govjst.go.jp Laccase, a cuproprotein with four copper atoms in its active site, is particularly effective as it uses molecular oxygen as the oxidant, avoiding the need for potentially damaging additives like hydrogen peroxide. jst.go.jp

Table 2: Biomimetic Systems and their Catalytic Functions

Biomimetic System Modeled Enzyme/Process Catalytic Function Key Features Reference
Dinuclear Copper Complexes Tyrosinase Phenol (B47542) oxidation/hydroxylation Form stable side-on peroxide complexes that catalytically convert phenols to quinones. researchgate.net
{SiO₂@Oligopeptide} Hybrids Tyrosyl radical-forming enzymes (e.g., RNR, PSII) Tyrosyl radical generation and stabilization Covalently grafted tyrosine-peptides on silica nanoparticles; peptide sequence and silica matrix control radical stability. acs.org
Laccase-based Systems Tyrosine-modifying enzymes Site-selective tyrosine modification Uses O₂ as the oxidant for single-electron transfer, enabling mild reaction conditions. jst.go.jp

Mechanistic Studies of Tyrosinate(2-)-Mediated Reactivity

Detailed mechanistic studies are essential for elucidating the complex reaction pathways involving tyrosinate(2-) and its derivatives. A variety of advanced analytical techniques are employed to probe these mechanisms.

Mass Spectrometry: Mechanistic investigations into the crosslinking of peptides by tyrosinase have utilized mass spectrometry to identify the resulting products. nih.gov These studies revealed that crosslinking occurs via the oxidative quinone ring of the tyrosine residue. nih.gov The specific mechanism can vary, including aryl-alkylamine addition or aryloxy radical coupling, leading to the formation of di-DOPA or di-tyrosine linkages. nih.gov The position of the tyrosine residue within the peptide chain was found to significantly impact the reaction rate, with terminal tyrosines being oxidized more rapidly than internal ones. nih.gov

Electrochemistry: Fast-scan cyclic voltammetry (FSCV) has been used to study the redox chemistry of tyrosine at carbon-fiber microelectrodes. acs.org These experiments show a distinct, irreversible oxidation peak for tyrosine. acs.org The technique is sensitive enough to probe the initial electron transfer and the subsequent chemical reactions (EC mechanism) of the tyrosyl radical. acs.org Depending on the experimental conditions, such as the applied potential, different products like L-DOPA, dopaquinone (B1195961), or tyrosine dimers can be formed and detected on the electrode surface. acs.org

Electron Spin Resonance (ESR) Spectroscopy: ESR (also known as EPR) is a primary tool for detecting and characterizing paramagnetic species like the tyrosyl radical. In studies of peroxynitrite-mediated tyrosine nitration in membrane environments, ESR was used to directly detect the phenoxyl radical of a hydrophobic tyrosine analogue. acs.org This provided direct evidence for a free-radical mechanism initiated by the homolysis of peroxynitrous acid (ONOOH) within the lipid bilayer. acs.org Similarly, in studies of Tyr-Cys peptides, EPR spin trapping with 5,5'-dimethyl-1-pyrroline N-oxide (DMPO) was used to detect the formation of thiyl radicals, confirming the intramolecular electron transfer from cysteine to the tyrosyl radical. nih.gov

These mechanistic studies highlight that tyrosinate-mediated reactivity is not governed by a single pathway but is a complex interplay of factors including the local environment, pH, presence of metal cofactors, and the specific oxidant involved.

Advanced Applications and Materials Science of Tyrosinate 2 Compounds

Tyrosinate(2-) as a Building Block in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Tyrosinate(2-), and its parent amino acid L-tyrosine, serve as valuable organic ligands for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers. The multiple coordination sites (carboxylate oxygen and nitrogen atoms) and the potential for functionalization of the phenyl ring allow for the creation of diverse and functional framework structures. nih.govmdpi.com Natural amino acids are well-known to form coordination polymers with transition metal ions. nih.gov The carboxyl group of L-tyrosine and its derivatives can bridge two adjacent metal ions, leading to the formation of dimeric or polymeric structures. mdpi.com

Research has demonstrated the synthesis of various MOFs and coordination polymers using L-tyrosine as a ligand with different metal ions, including zinc (Zn), copper (Cu), and cobalt (Co). nih.govresearchgate.netnih.govua.ptcsic.es

Zinc-based MOFs: A homochiral MOF, [Zn(L-tyr)]n (L-tyrZn), has been synthesized and explored as a chiral stationary phase for high-performance liquid chromatographic (HPLC) separation of enantiomers. nih.gov Another study reported a novel zinc(II) polymeric complex with the formula {[Zn(tyr)2(H2O)]H2O}n, where L-tyrosine acts as a N,O-bidentate ligand. researchgate.net

Copper-based MOFs: A water-stable one-dimensional double-chain Cu(II)-MOF, {[Cu(bpe)(fdc)(H2O)(DMF)]·0.5H2O}n, was constructed for the electrochemical detection of L-tyrosine. researchgate.netnih.govacs.org This MOF exhibited excellent thermal and solvent stability, as well as good electroconductive character. researchgate.netnih.gov Another copper complex, poly[diaqua-μ–4,4′–bipyridine–di–nitrato–di–μ–l–tyrosinato–dicopper(II)], features adjacent copper atoms bridged by bidentate carboxylate groups into a chain. mdpi.com

Cobalt and Mixed-Metal MOFs: Chiral coordination polymers with a three-dimensional structure have been prepared using L-tyrosine with cobalt and a combination of cobalt and zinc. ua.ptcsic.es These isostructural compounds, formulated as [M(L-tyr)]n (where M = Co, Co/Zn, Zn), possess both tetrahedral and octahedral metal sites. ua.ptcsic.es Magnetic studies of the cobalt-containing MOF revealed ferromagnetic exchange interactions within the Co2+ dimers. ua.pt

A zirconium-based MOF (Zr-MOF) using L-tyrosine as a ligand was designed for the efficient removal of Cu(II) ions from wastewater. researchgate.net This Zr-MOF showed a high surface area and a wide pore size distribution, enabling it to effectively trap copper ions. researchgate.net

Table 1: Examples of Tyrosinate(2-)-based MOFs and Coordination Polymers
Compound/MOF NameMetal Ion(s)Key Structural FeaturesNoted Application/PropertyReference
[Zn(L-tyr)]n (L-tyrZn)Zn(II)Homochiral 3D coordination polymerChiral separation in HPLC nih.gov
{[Cu(bpe)(fdc)(H2O)(DMF)]·0.5H2O}nCu(II)Water-stable 1D double-chain structureElectrochemical biosensor for L-tyrosine researchgate.netnih.govacs.org
[M(L-tyr)]n (M = Co, Co/Zn, Zn)Co(II), Zn(II)Isostructural chiral 3D coordination polymers with tetrahedral and octahedral metal sitesMagnetic properties (ferromagnetic exchange in Co-containing MOF) ua.ptcsic.es
Zr-MOFZr(IV)Partially amorphous with a high surface area (295 m²/g) and wide pore size distribution (0.2 to 1.2 nm)Adsorption of Cu(II) ions from water researchgate.net

Integration of Tyrosinate(2-) Complexes into Functional Materials for Optical Applications

The inherent fluorescence of the phenol (B47542) group in tyrosine and its derivatives, along with the potential for charge transfer interactions, makes tyrosinate(2-) complexes promising candidates for functional optical materials. rsc.orgacs.org

A series of fluorescent unnatural amino acids (UAAs) have been synthesized from protected diiodo-L-tyrosine. rsc.orgrsc.org These UAAs, bearing stilbene (B7821643) and meta-phenylenevinylene backbones, exhibit emissions across a broad range of wavelengths (400–800 nm), including the near-infrared (NIR) region. rsc.orgrsc.org The incorporation of pyridine (B92270) and phenol functional groups in these UAAs leads to distinct red, green, and blue (RGB) emissions depending on the pH, demonstrating their potential as stimuli-responsive fluorescent probes. rsc.org

The interaction of tyrosinate(2-) with metal nanoclusters also significantly influences its optical properties. mdpi.comroyalsocietypublishing.orgroyalsocietypublishing.org Density functional theory (DFT) studies have shown that the absorption spectrum of tyrosinate(2-) is significantly red-shifted upon complexation with a silver cluster (Ag32+), suggesting potential for colorimetric detection. mdpi.com The coordination of tyrosine with silver clusters (Agn, n=3-12) modifies the optical properties of the clusters, with a more pronounced effect on smaller systems. royalsocietypublishing.orgroyalsocietypublishing.org

Furthermore, terbium(III) complexes have been developed for the selective detection of phosphorylated tyrosine (pTyr). nih.gov In these systems, the benzene (B151609) ring of pTyr acts as an antenna, transferring photoexcitation energy to the Tb(III) ion, which then luminesces. This allows for highly selective detection of pTyr even in the presence of other phosphorylated amino acids like phosphoserine and phosphothreonine. nih.gov

Table 2: Optical Properties of Tyrosinate(2-)-Derived Materials
Material/ComplexKey Optical FeaturePotential ApplicationReference
Fluorescent Unnatural Amino Acids (from diiodo-L-tyrosine)Broad emission (400-800 nm), pH-dependent RGB emissionStimuli-responsive fluorescent probes rsc.org
Tyrosinate(2-)-Ag32+ complexSignificant red-shift in absorption spectrumColorimetric detection mdpi.com
Terbium(III)-pTyr complexLuminescence enhancement upon binding to pTyrSelective detection of phosphorylated tyrosine nih.gov
Cyclo-L-Tryptophan-L-Tyrosine in PCL nanofibersOptical second harmonic generationOptical devices mdpi.com

Supramolecular Chemistry and Self-Assembly of Tyrosinate(2-)-Derived Nanostructures

The self-assembly of molecules is a powerful bottom-up approach for creating well-defined nanostructures. bilkent.edu.tr Tyrosine and its derivatives are excellent building blocks for supramolecular chemistry due to their ability to form non-covalent interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions. researchgate.netnih.govrsc.org

L-tyrosine can self-assemble into a variety of ordered nanostructures, including nanoribbons, nanofibers, and hydrogels, depending on factors like concentration and solvent. researchgate.netacs.orgnih.gov In aqueous solutions, the self-assembly is driven by a combination of hydrophobic interactions and π-stacking of the aromatic side chains, along with hydrogen bonds and ionic interactions of the zwitterionic main chain. researchgate.net In organic solvents like dimethyl sulfoxide (B87167) (DMSO), tyrosine can also self-assemble to form a supramolecular gel composed of nanofibrils. acs.orgnih.gov

The introduction of different functional groups to tyrosine can modulate the self-assembly process and the resulting nanostructures. Amine-derivatized L-tyrosine has been shown to form diverse architectures ranging from crystalline materials to organogels, with the self-assembly governed by ionic interactions, hydrogen bonds, and π-π stacking. acs.orgconicet.gov.ar

The self-assembly of tyrosine-containing peptides is also an active area of research. The position of tyrosine within a peptide sequence can dictate the morphology of the resulting self-assembled nanostructures, leading to either nanofibers or rod-like flat ribbons. chemrxiv.org These different nanostructures can elicit distinct biological responses, highlighting the importance of controlling self-assembly for biomaterial applications. chemrxiv.org Furthermore, understanding the self-assembly of tyrosine from the dimer level up to the formation of microrod structures provides insights for creating multifunctional materials. rsc.orgbohrium.com

Table 3: Self-Assembled Nanostructures from Tyrosinate(2-) and its Derivatives
Building BlockSolvent/ConditionsResulting NanostructureDriving ForcesReference
L-TyrosineAqueous solutionNanoribbons, nanofibers, hydrogelsHydrophobic interactions, π-π stacking, H-bonds, ionic bonds researchgate.net
L-TyrosineDMSOSupramolecular gel (nanofibrils)Hydrogen bonding, π-π stacking acs.orgnih.gov
Amine-derivatized L-tyrosineVaries (solvent, pH, concentration)Single crystals, mesocrystals, organogelsIonic interactions, H-bonds, π-π stacking acs.orgconicet.gov.ar
Tyrosine-containing peptidesAqueous solutionNanofibers, rod-like flat ribbonsSequence-dependent self-assembly chemrxiv.org

Tyrosinate(2-) Derivatives in Hybrid Biomimetic Materials

The biocompatibility and biodegradability of tyrosine make its derivatives highly suitable for the development of hybrid biomimetic materials, particularly for applications in tissue engineering and regenerative medicine. nih.govresearchgate.net These materials often aim to mimic the natural extracellular matrix (ECM), providing structural support and promoting cellular interactions. nih.gov

Polymers derived from L-tyrosine, such as polyarylates, polycarbonates, and polyurethanes, have been synthesized and investigated for biomaterial applications. nih.govresearchgate.net For instance, polyurethanes based on an L-tyrosine diphenolic dipeptide have been synthesized, and their properties can be tuned by varying the soft segment of the polymer. nih.gov These polymers show potential for use in tissue engineering. nih.gov The synthesis of tyrosine-derived polymers can be achieved through various polymerization techniques, yielding materials with a wide range of functional characteristics. nih.gov

Self-assembled tyrosine-based materials are also utilized in creating biomimetic systems. Tyrosine is known to form self-assembled structures that can be used in tissue engineering to mimic ECM components. nih.gov For example, self-assembling peptides containing tyrosine can form hydrogels with distinct nanostructures that influence the inflammatory response of macrophages, which is crucial for tissue repair and regeneration. chemrxiv.org

Furthermore, hybrid materials combining tyrosine derivatives with other components have been developed. Cellulose-L-tyrosine-silica hybrid nanocomposites have been synthesized through a sol-gel process, resulting in materials with improved thermal stability and controlled morphology. researchgate.net The interaction of cold atmospheric plasma with L-tyrosine self-assemblies has been explored as a novel method for fabricating supramolecular structures for biomimetic functional materials. nih.govrsc.org

Future Directions and Emerging Research Avenues for Tyrosinate 2

Development of Novel Spectroscopic and Imaging Techniques for Tyrosinate(2-) Characterization

The unique electronic structure of the tyrosinate(2-) dianion, arising from the deprotonation of both the carboxylic acid and the phenolic hydroxyl groups, presents both opportunities and challenges for its characterization. Future research is geared towards developing and refining spectroscopic and imaging techniques to specifically probe the state and environment of this species.

Advanced vibrational spectroscopy techniques, such as Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy, are powerful tools for studying molecular structures. pwr.edu.pl The development of these methods with higher sensitivity and resolution will enable the precise characterization of the tyrosinate(2-) moiety within complex systems. For instance, time-resolved infrared spectroscopy can provide insights into the dynamics of tyrosinate(2-) in photobiological systems. researchgate.net The focus will be on identifying unique vibrational modes of the dianion that can serve as reporters of its coordination environment, hydrogen bonding interactions, and involvement in chemical reactions.

In the realm of imaging, Positron Emission Tomography (PET) using radiolabeled tyrosine derivatives has already proven valuable in neuro-oncology. researchgate.netaacrjournals.org Future developments will focus on creating novel PET tracers that are more specific for tissues or cellular states where tyrosinate(2-) plays a crucial role. This includes designing tracers that can better delineate tumor boundaries and differentiate between tumor recurrence and treatment-related changes. researchgate.netfrontiersin.org Advanced imaging modalities like photoactivatable localization microscopy (PALM), which utilizes photoconvertible fluorescent proteins, could also be adapted to study tyrosinate(2-) dynamics at the subcellular level. researchgate.net

Table 1: Emerging Spectroscopic and Imaging Techniques for Tyrosinate(2-)

TechniquePotential Application for Tyrosinate(2-)Key Research Focus
Time-Resolved Infrared Spectroscopy Studying the kinetics of tyrosinate(2-) formation and its role in enzymatic reactions.Identifying transient vibrational signatures of the dianion.
Surface-Enhanced Raman Spectroscopy (SERS) Probing tyrosinate(2-) at interfaces and on nanomaterial surfaces with high sensitivity.Characterizing the orientation and interaction of tyrosinate(2-) on metal surfaces.
Advanced PET Tracers In vivo imaging of metabolic processes involving tyrosinate(2-).Development of highly specific radiolabeled tyrosinate(2-) analogs.
Photoactivatable Localization Microscopy (PALM) Super-resolution imaging of tyrosinate(2-)-containing proteins within cells.Engineering fluorescent protein tags that respond to the presence of tyrosinate(2-).

Rational Design and Synthesis of Tyrosinate(2-) Coordination Environments with Tunable Properties

The ability of tyrosinate(2-) to act as a versatile ligand, coordinating to metal ions through its carboxylate and phenolate (B1203915) groups, makes it a prime target for the rational design of coordination complexes with specific properties. researchgate.netresearchgate.netekb.eg Future research in this area will move beyond simple synthesis and characterization towards the deliberate engineering of the primary and secondary coordination spheres to control the electronic, magnetic, and reactive properties of the resulting metal complexes. nih.gov

The rational design process involves using computational methods to predict how modifications to the tyrosinate ligand itself (e.g., by introducing substituents on the aromatic ring) or the inclusion of ancillary ligands will affect the geometry and electronic structure of the metal center. nih.gov This allows for the tuning of properties such as redox potentials, which is crucial for applications in catalysis and electron transfer. biorxiv.org For example, creating a more hydrophobic environment around a copper-tyrosinate(2-) core can modulate its redox potential. biorxiv.org

Synthetic efforts will focus on creating novel mono- and polynuclear complexes with predictable structures and functions. researchgate.netcore.ac.uk This includes the synthesis of bio-inspired complexes that mimic the active sites of metalloenzymes, with the goal of creating artificial enzymes with tailored catalytic activities. nih.gov The characterization of these synthetic complexes will rely on a combination of techniques, including X-ray crystallography, various forms of spectroscopy (IR, UV-Vis, EPR), and magnetic measurements. researchgate.netresearchgate.net

Table 2: Strategies for Tuning Tyrosinate(2-) Coordination Environments

Design StrategyTargeted PropertyExample Application
Modification of the Tyrosine Backbone Redox potential, steric hindranceCreating more efficient catalysts for specific substrates.
Introduction of Ancillary Ligands Coordination number, geometry, spin stateDeveloping molecular magnets with specific magnetic properties.
Control of the Secondary Coordination Sphere Substrate access, transition state stabilizationDesigning artificial metalloenzymes with enhanced catalytic efficiency.
Self-Assembly of Polynuclear Complexes Cooperative effects, allosteric regulationBuilding responsive materials and sensors.

Expansion of Multiscale Computational Models for Complex Tyrosinate(2-) Reactivity and Dynamics

Understanding the behavior of tyrosinate(2-) in complex biological and material systems requires computational models that can span multiple length and time scales. nih.govdergipark.org.trdokumen.pub Future research will focus on developing and integrating various computational techniques to create comprehensive multiscale models that can accurately predict the reactivity and dynamics of tyrosinate(2-). upenn.eduresearchgate.netoup.com

At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) will continue to be used to elucidate the electronic structure of tyrosinate(2-) and its metal complexes, providing insights into reaction mechanisms and spectroscopic properties. researchgate.net These QM calculations can be combined with molecular mechanics (MM) methods in hybrid QM/MM simulations to study enzymatic reactions involving tyrosinate(2-) with high accuracy. researchgate.net

Molecular dynamics (MD) simulations will be crucial for exploring the conformational landscape of tyrosinate(2-)-containing peptides and proteins and for understanding how the environment influences the formation and stability of the dianion. nih.govacs.org By simulating the dynamic behavior of these systems over time, MD can reveal key interactions and conformational changes that govern function. dergipark.org.tr Coarse-grained models will allow for the simulation of larger systems and longer timescales, providing insights into processes like protein aggregation and the formation of biomaterials.

Table 3: Computational Approaches for Studying Tyrosinate(2-)

Modeling TechniqueScaleInformation Obtained
Quantum Mechanics (QM) ElectronicReaction pathways, spectroscopic parameters, charge distribution.
QM/MM Atomistic (active site)Enzymatic catalysis, transition state analysis.
Molecular Dynamics (MD) Atomistic (full system)Conformational dynamics, free energy landscapes, binding affinities. mdpi.com
Coarse-Graining SupramolecularSelf-assembly, large-scale conformational changes.

Exploration of Tyrosinate(2-) in Quantum Technologies and Advanced Catalysis

The unique electronic and redox properties of tyrosinate(2-) and its derivatives make them promising candidates for applications in emerging fields like quantum technologies and advanced catalysis.

In the realm of quantum technologies, the redox-active nature of tyrosine has been harnessed in the development of proton-conducting peptide materials for neuromorphic computing. rsc.org The ability of tyrosine to transfer protons and electrons via proton-coupled electron transfer (PCET) is key to this functionality. rsc.org Future research could explore the potential of tyrosinate(2-)-containing systems as components in molecular electronics or spintronic devices, where the controlled transfer of charge and spin is essential.

In catalysis, the involvement of tyrosine residues in natural enzymatic reactions has inspired the development of novel catalytic systems. nih.gov The rhodium-catalyzed direct ortho-arylation of protected tyrosine is an example of how C-H activation can be used to create complex biaryl structures. rsc.org Furthermore, photocatalytic methods are being developed for tyrosine phosphorylation, a key post-translational modification, via a radical Arbuzov-type mechanism. chemrxiv.org The tyrosinate(2-) species, particularly when coordinated to redox-active metal centers, can act as a potent catalyst for a variety of organic transformations. acs.org Future work will focus on designing highly selective and efficient tyrosinate(2-)-based catalysts for applications in fine chemical synthesis and green chemistry. sci-hub.se This includes the development of DNAzymes that can catalyze the oxidation of L-tyrosine. acs.org

Interdisciplinary Research Integrating Tyrosinate(2-) Chemical Biology and Materials Science Paradigms

The convergence of chemical biology and materials science offers exciting new avenues for the application of tyrosinate(2-). Interdisciplinary research will be key to unlocking the full potential of this versatile chemical entity.

In chemical biology, tyrosine-specific bioconjugation methods are being developed to create functional protein-based biomaterials for therapeutic and biotechnological applications. tohoku.ac.jp These methods allow for the site-selective modification of proteins, enabling the introduction of probes, drugs, or other functionalities. The development of new reactions that target tyrosine residues will expand the toolbox available to chemical biologists for protein engineering.

In materials science, tyrosine and its derivatives are being used to create novel biomaterials with tailored properties. For instance, L-tyrosine-conjugated chitosan (B1678972) has been investigated for its potential in tissue engineering. researchgate.net The biocompatibility and mechanical properties of tyrosine-based polymers make them attractive for a range of biomedical applications. Future research will focus on creating "smart" materials that can respond to biological stimuli, leveraging the unique chemical properties of the tyrosinate(2-) moiety. The formation of dityrosine (B1219331) and trityrosine cross-links is a known mechanism for hardening proteins in nature, a principle that can be applied to the design of new materials. dokumen.pub

The integration of these fields will lead to the development of, for example, diagnostic tools where a tyrosinate(2-)-based material responds to the activity of a specific enzyme, or therapeutic systems where a drug is released from a tyrosine-containing hydrogel in response to a change in pH.

Q & A

Basic Research Questions

Q. How can researchers design experiments to synthesize and characterize Tyrosinate(2−) complexes?

  • Methodology :

  • Synthesis : Use ligand substitution reactions with nickel(II/III) precursors under controlled pH and anaerobic conditions to stabilize the tyrosinate ligand’s deprotonated form .
  • Characterization : Employ single-crystal X-ray diffraction (SCXRD) to resolve coordination geometry (e.g., octahedral Ni²⁺/Ni³⁺ centers) and ligand binding modes (e.g., µ₂-O or µ₃-O bridges) . Pair with spectroscopic techniques (UV-Vis, IR) to confirm ligand-metal charge transfer and oxidation states.
  • Data Reporting : Follow guidelines for crystallographic data (e.g., CCDC deposition) and statistical precision (e.g., standard deviations for bond angles/distances) .

Q. What spectroscopic techniques are optimal for analyzing Tyrosinate(2−) coordination behavior?

  • Methodology :

  • IR Spectroscopy : Identify carboxylate (COO⁻) stretching frequencies (1,400–1,600 cm⁻¹) to distinguish monodentate vs. bridging coordination modes .
  • EPR Spectroscopy : Detect paramagnetic Ni³⁺ centers in mixed-valence clusters, correlating hyperfine splitting with oxidation state distribution .
  • Magnetic Susceptibility : Quantify spin states and exchange interactions in polynuclear complexes using SQUID magnetometry .

Advanced Research Questions

Q. How can contradictory data on Tyrosinate(2−) complex stability be resolved?

  • Methodology :

  • Contradiction Analysis : Compare reported stability constants (log β) under varying conditions (pH, solvent polarity). Replicate experiments using standardized buffers and trace metal-free reagents to isolate variables .
  • Multi-Technique Validation : Cross-validate thermodynamic data (e.g., potentiometric titrations) with computational models (DFT calculations) to reconcile discrepancies in ligand protonation equilibria .
  • Error Documentation : Report instrument precision (e.g., ±0.01 pH units) and statistical significance (p < 0.05) for reproducibility .

Q. What strategies optimize the reproducibility of Tyrosinate(2−) complex syntheses?

  • Methodology :

  • Protocol Standardization : Document reaction parameters (temperature, stirring rate, ligand-to-metal ratio) in supplemental materials for peer validation .
  • Crystallization Control : Use slow diffusion methods (e.g., layering methanol over aqueous solutions) to improve crystal quality for SCXRD .
  • Batch Analysis : Perform parallel syntheses with triplicate samples to assess yield variability and identify critical control points .

Q. How should researchers integrate conflicting literature on Tyrosinate(2−) redox activity?

  • Methodology :

  • Systematic Review : Map oxidation states and ligand roles across studies using databases (e.g., CSD, Reaxys) to identify trends or outliers .
  • Hypothesis Testing : Design cyclic voltammetry experiments to compare redox potentials (E₁/₂) of Tyrosinate(2−) complexes with literature values, adjusting electrolyte composition to mimic prior conditions .
  • Meta-Analysis : Tabulate reported Ni-O bond lengths and Jahn-Teller distortions to correlate structural features with redox behavior .

Methodological Best Practices

Q. What criteria ensure rigorous data presentation for Tyrosinate(2−) studies?

  • Guidelines :

  • Tables : Label with Roman numerals, include footnotes for experimental conditions (e.g., “Synthesized under N₂ atmosphere”), and align decimals for numerical consistency .
  • Figures : Use color-coded schemes for ligand coordination modes and oxidation states, with resolution ≥ 300 dpi for publication .
  • Supplemental Data : Provide crystallographic .cif files, raw spectroscopic scans, and statistical analysis scripts (e.g., Python/R code) .

Q. How to formulate research questions that address gaps in Tyrosinate(2−) research?

  • Framework :

  • Scope Refinement : Example: “How does µ₃-methoxide bridging in Ni₃-tyrosinate clusters influence magnetic exchange coupling compared to µ₂-O bridges?” .
  • Feasibility Check : Ensure access to SCXRD facilities, high-purity tyrosinate ligands, and computational resources for modeling .
  • Significance Testing : Link findings to broader contexts (e.g., bioinspired catalysis or molecular magnetism) .

Data Analysis and Interpretation

Q. What statistical approaches validate Tyrosinate(2−) experimental results?

  • Methods :

  • Error Propagation : Calculate combined uncertainties for stability constants using the Taylor series method .
  • Outlier Detection : Apply Grubbs’ test to eliminate anomalous crystallographic data points (e.g., bond lengths > 3σ from mean) .
  • Multivariate Analysis : Use PCA to deconvolute overlapping spectroscopic peaks (e.g., IR bands from carboxylate and amine groups) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.